1-Fluoro-2,4-dimethanesulfonylbenzene
Description
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Properties
IUPAC Name |
1-fluoro-2,4-bis(methylsulfonyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO4S2/c1-14(10,11)6-3-4-7(9)8(5-6)15(2,12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDXQKUCAQANJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)F)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Fluoro-2,4-dimethanesulfonylbenzene is a sulfonyl-containing aromatic compound with the molecular formula C8H9FO4S2 and a molecular weight of 252.28 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its unique structural features and potential biological activities.
- Molecular Formula : C8H9FO4S2
- Molecular Weight : 252.28 g/mol
- CAS Number : 1181891-76-8
The biological activity of 1-fluoro-2,4-dimethanesulfonylbenzene is primarily attributed to its ability to interact with various biological molecules. Its sulfonyl group is known to participate in nucleophilic substitution reactions, which can affect enzyme activity and receptor binding. The presence of the fluorine atom may enhance the compound's lipophilicity, potentially improving its membrane permeability and bioavailability.
Biological Activities
Research indicates that 1-fluoro-2,4-dimethanesulfonylbenzene exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties, inhibiting the growth of certain bacterial strains.
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, which could be relevant for therapeutic applications in diseases such as cancer and diabetes.
- Cytotoxic Effects : In vitro studies have shown that 1-fluoro-2,4-dimethanesulfonylbenzene can induce cytotoxicity in various cancer cell lines, suggesting potential as an anticancer agent.
Data Table of Biological Activity
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Reduced activity of metabolic enzymes | |
| Cytotoxicity | Induced apoptosis in cancer cell lines |
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of 1-fluoro-2,4-dimethanesulfonylbenzene against several bacterial strains. Results indicated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics. -
Cytotoxicity in Cancer Research :
In a controlled laboratory setting, the cytotoxic effects of the compound were assessed on human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent increase in apoptosis markers, suggesting that the compound could be further explored for its anticancer properties. -
Enzyme Interaction Studies :
Research focused on the interaction of 1-fluoro-2,4-dimethanesulfonylbenzene with the enzyme carbonic anhydrase revealed that it acts as a reversible inhibitor. This finding could have implications for treating conditions related to carbonic anhydrase dysregulation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
